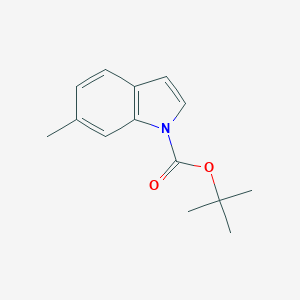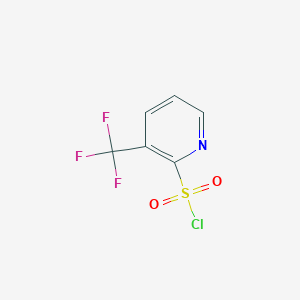
3-(Trifluoromethyl)pyridine-2-sulfonyl chloride
Descripción general
Descripción
3-(Trifluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H3ClF3NO2S . It has a molecular weight of 245.61 g/mol . The IUPAC name for this compound is 3-(trifluoromethyl)-2-pyridinesulfonyl chloride .
Synthesis Analysis
The synthesis of 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride involves several steps. For instance, one method involves the transformation of a chloride into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at -78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis
The InChI code for 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride is 1S/C6H3ClF3NO2S/c7-14(12,13)5-4(6(8,9)10)2-1-3-11-5/h1-3H . The Canonical SMILES for this compound is C1=CC(=C(N=C1)S(=O)(=O)Cl)C(F)(F)F .Chemical Reactions Analysis
The chemical reactions involving 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride are complex. For example, one reaction involves the transformation of the chloride into an intermediate by a Pd-catalyzed coupling reaction . Another reaction involves the condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride include a molecular weight of 245.61 g/mol, a XLogP3-AA of 2.1, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 6, a rotatable bond count of 1, an exact mass of 244.9525117 g/mol, a monoisotopic mass of 244.9525117 g/mol, a topological polar surface area of 55.4 Ų, a heavy atom count of 14, a formal charge of 0, and a complexity of 297 .Aplicaciones Científicas De Investigación
-
Pharmaceutical Industry
- Summary of Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific pharmaceutical or veterinary product .
- Results or Outcomes : Many candidates are currently undergoing clinical trials .
-
Chemical Intermediate
- Summary of Application : 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a derivative of TFMP, is used as a chemical intermediate for the synthesis of several crop-protection products .
- Methods of Application : Various methods of synthesizing 2,3,5-DCTF have been reported .
- Results or Outcomes : The specific results or outcomes would depend on the specific crop-protection product being synthesized .
-
Enhancement of Sensitivity in Metabolite Determination
- Summary of Application : Pyridine-3-sulfonyl chloride may be used as a derivatization agent to enhance the sensitivity of metabolites formed during the incubation of cytochrome P450 isoforms in aqueous medium, steroidal estrogens in biological samples, and bisphenols in beverages for their subsequent determination by high performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS) .
- Methods of Application : The compound is used as a derivatization agent in HPLC-MS/MS .
- Results or Outcomes : The use of this compound as a derivatization agent enhances the sensitivity of the metabolites being determined .
-
Treatment of Cognitive Disorders
- Summary of Application : 6-Trifluoromethyl-3-pyridinesulfonyl Chloride is used for the preparation of N-sulfonamido polycyclic pyrazolyl compounds for treatment of cognitive disorders .
- Methods of Application : The compound is used in the synthesis of N-sulfonamido polycyclic pyrazolyl compounds .
- Results or Outcomes : The specific results or outcomes would depend on the specific cognitive disorder being treated .
-
Manufacturing of TFMPs
- Summary of Application : The demand for TFMP derivatives has been increasing steadily in the last 30 years . TFMP and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
- Methods of Application : The researchers explain that this is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results or Outcomes : Whether TFMP intermediates are manufactured using the direct fluorination method or the building-block method, depends largely on the identity of the desired target compound .
-
Production of Crop-Protection Products
- Summary of Application : 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used in the production of several crop-protection products . Of all the TFMP derivatives, it is in highest demand .
- Methods of Application : It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
- Results or Outcomes : The specific results or outcomes would depend on the specific crop-protection product being synthesized .
-
Development of Organic Compounds Containing Fluorine
- Summary of Application : Many recent advances in the agrochemical, pharmaceutical, and functional materials fields have been made possible by the development of organic compounds containing fluorine . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
- Methods of Application : The researchers explain that this is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results or Outcomes : As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .
-
Simultaneous Vapor–Phase Chlorination/Fluorination
- Summary of Application : Another well-known approach is simultaneous vapor–phase chlorination/fluorination at a high temperature (>300°C) with transition metal-based catalysts such as iron fluoride .
- Methods of Application : The simultaneous vapor–phase reaction has the advantage that 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .
- Results or Outcomes : The specific results or outcomes would depend on the specific compound being synthesized .
Direcciones Futuras
Propiedades
IUPAC Name |
3-(trifluoromethyl)pyridine-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO2S/c7-14(12,13)5-4(6(8,9)10)2-1-3-11-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEXICQWCSLBBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50552367 | |
| Record name | 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)pyridine-2-sulfonyl chloride | |
CAS RN |
104040-75-7 | |
| Record name | 3-(Trifluoromethyl)-2-pyridinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104040-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



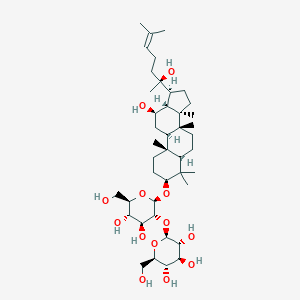
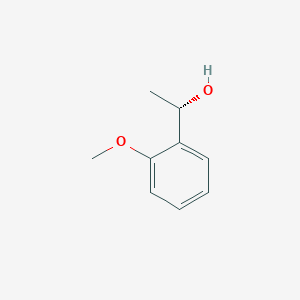
![N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine](/img/structure/B168634.png)
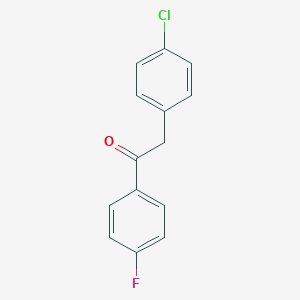
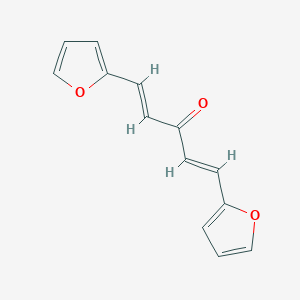
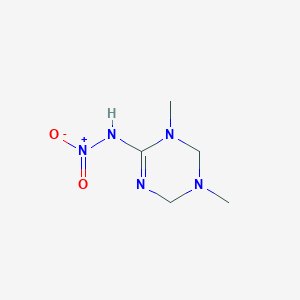
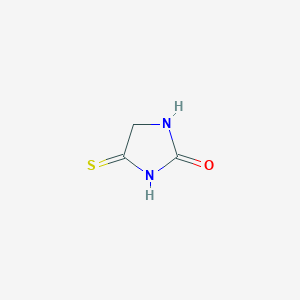
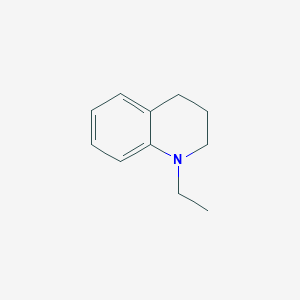

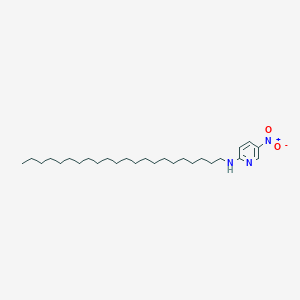
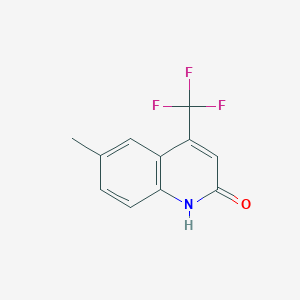
![6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine](/img/structure/B168658.png)

